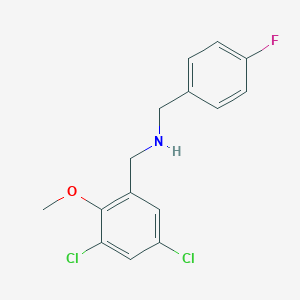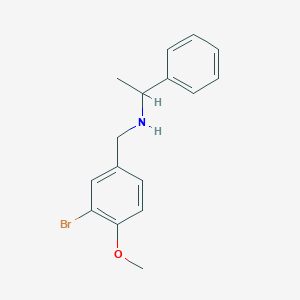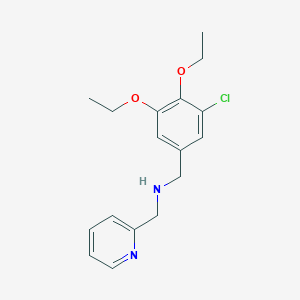![molecular formula C18H25BrN2O2 B315060 {2-Bromo-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B315060.png)
{2-Bromo-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Bromo-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy}acetonitrile is a complex organic compound characterized by its unique structure, which includes a bromine atom, a cyclooctylamino group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Bromo-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy}acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The cyclooctylamino group is introduced through a nucleophilic substitution reaction, where a suitable amine (cyclooctylamine) reacts with an intermediate compound.
Methoxylation: The methoxy group is introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Phenoxyacetonitrile Formation: The final step involves the formation of the phenoxyacetonitrile moiety through a nucleophilic substitution reaction, where the phenoxy group is introduced into the acetonitrile backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
{2-Bromo-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
{2-Bromo-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy}acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of {2-Bromo-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
2-[2-Bromo-4-[(cyclooctylamino)methyl]-6-ethoxyphenoxy]acetonitrile: Similar structure but with an ethoxy group instead of a methoxy group.
2-[2-Chloro-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy]acetonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
{2-Bromo-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy}acetonitrile is unique due to the presence of the cyclooctylamino group, which may impart distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C18H25BrN2O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-[2-bromo-4-[(cyclooctylamino)methyl]-6-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C18H25BrN2O2/c1-22-17-12-14(11-16(19)18(17)23-10-9-20)13-21-15-7-5-3-2-4-6-8-15/h11-12,15,21H,2-8,10,13H2,1H3 |
InChI Key |
CWLJSHKCQKBYCI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCCCC2)Br)OCC#N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCCCC2)Br)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B314983.png)
![2-[(3,4-Dichlorobenzyl)amino]-1-phenylpropan-1-ol](/img/structure/B314985.png)
![4-{[(2,4-Dichlorobenzyl)amino]methyl}benzoic acid](/img/structure/B314987.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B314988.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B314989.png)
![4-{[(4-Ethoxy-3-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B314990.png)
![N-[(2-ethoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B314993.png)

![N-[4-(allyloxy)-3-ethoxybenzyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B314996.png)

![4-{[(3-Bromobenzyl)amino]methyl}benzoic acid](/img/structure/B314998.png)

![N-[(2-methoxy-1-naphthyl)methyl]-N-(2-pyridinylmethyl)amine](/img/structure/B315005.png)
![2-methyl-N-{4-[(2-methylbenzyl)amino]phenyl}propanamide](/img/structure/B315006.png)
